2-Chloro-7,8-dihydropteridin-6(5H)-one

Description

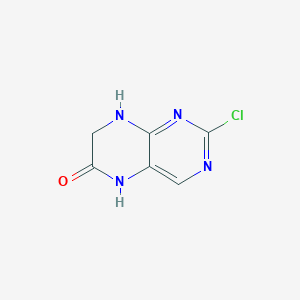

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-7,8-dihydro-5H-pteridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c7-6-9-1-3-5(11-6)8-2-4(12)10-3/h1H,2H2,(H,10,12)(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINQHTVVSZHUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CN=C(N=C2N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501007610 | |

| Record name | 2-Chloro-1,7-dihydropteridin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501007610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875231-98-4 | |

| Record name | 2-Chloro-1,7-dihydropteridin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501007610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Pteridine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-7,8-dihydropteridin-6(5H)-one

Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, represent a "privileged scaffold" in medicinal chemistry.[1][2] Their structural resemblance to endogenous molecules like folates allows them to interact with a wide array of biological targets.[3] This has led to the development of numerous therapeutic agents for conditions ranging from cancer to infectious and inflammatory diseases.[3][4] Prominent examples include the dihydrofolate reductase (DHFR) inhibitor Methotrexate, a cornerstone of cancer chemotherapy, and the diuretic Triamterene.[2][5]

Within this vital class of compounds, this compound emerges not as an end-product therapeutic, but as a pivotal synthetic intermediate. Its strategic importance lies in the reactive 2-chloro group, which serves as a versatile chemical handle. This allows for the systematic introduction of diverse functional groups, enabling the construction of large chemical libraries for high-throughput screening and the rational design of potent, target-specific inhibitors. This guide provides a comprehensive overview of the chemical properties, reactivity, synthetic utility, and analytical characterization of this key building block for researchers in drug development.

Core Chemical Properties

A precise understanding of the fundamental properties of a synthetic intermediate is critical for its effective use in multi-step synthesis and process development.

Structure and Identification

The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 875231-98-4 | [6] |

| Molecular Formula | C₆H₅ClN₄O | [6] |

| Molecular Weight | 184.59 g/mol | [6] |

| Canonical SMILES | O=C1CNC2=NC(Cl)=NC=C2N1 | [6] |

Physicochemical Properties

While extensive experimental data for this specific intermediate is not widely published, its properties can be inferred from its structure and available safety data sheets.[7]

| Property | Value / Description | Notes |

| Physical State | Likely a solid at room temperature. | Based on typical properties of similar heterocyclic compounds. |

| Melting Point | No data available. | [7] |

| Boiling Point | No data available. | [7] |

| Solubility | Insoluble in water; soluble in polar aprotic organic solvents (e.g., DMSO, DMF). | Predicted based on its heterocyclic structure with both hydrogen bond donors/acceptors and a nonpolar chloro-aromatic moiety. |

| Stability | Stable under standard laboratory conditions. Store at room temperature. | [6][7] |

| Reactivity | The C2-chloro group is susceptible to nucleophilic substitution. Avoid strong oxidizing agents and strong bases. | [7] |

Reactivity and Synthetic Utility

The primary value of this compound lies in the reactivity of its C2-chloro substituent. The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring activates the C2 position for nucleophilic aromatic substitution (SNAr), making the chloro atom an excellent leaving group.

This reactivity allows the molecule to serve as a versatile scaffold for generating a diverse range of derivatives. Key transformations include:

-

Amination: Reaction with primary or secondary amines to introduce various amino groups, a common feature in kinase and DHFR inhibitors.

-

Alkoxylation/Aryloxylation: Substitution with alcohols or phenols to yield ether linkages.

-

Thiolation: Reaction with thiols to form thioethers.

-

Cross-Coupling Reactions: Participation in palladium-catalyzed reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds, significantly increasing molecular complexity.

This synthetic flexibility is paramount for structure-activity relationship (SAR) studies, where systematic modification of the C2 substituent is used to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis and Characterization

While not commercially available from all suppliers, this compound can be synthesized from its corresponding hydroxylated precursor. The characterization relies on standard analytical techniques.

Proposed Synthetic Pathway

A common and effective method for this transformation is the treatment of the corresponding 2-hydroxy-7,8-dihydropteridin-6(5H)-one (which exists in the more stable 2,6-dione tautomeric form) with a strong chlorinating agent such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). This is a standard procedure for converting hydroxyl groups on electron-deficient heterocyclic rings into chlorides.[8]

Representative Protocol: Chlorination of a Pteridinone Precursor

Disclaimer: This protocol is representative and should be adapted and optimized by a qualified chemist. All work should be performed in a fume hood with appropriate personal protective equipment.

-

Step 1: Reaction Setup

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stirrer, add 2-hydroxy-7,8-dihydropteridin-6(5H)-one (1.0 eq).

-

Carefully add phosphoryl chloride (POCl₃, 10-15 eq) to the flask. An optional addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction.

-

-

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

-

Step 3: Workup and Isolation

-

Allow the mixture to cool to room temperature.

-

Slowly and carefully quench the reaction by pouring the mixture onto crushed ice or into a cold, saturated sodium bicarbonate (NaHCO₃) solution. This step is highly exothermic and should be performed with caution.

-

The crude product often precipitates as a solid. Collect the solid by vacuum filtration.

-

If the product remains in the aqueous layer, extract multiple times with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

-

-

Step 4: Purification

-

Wash the collected solid or combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure this compound.

-

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods.

| Technique | Expected Observations |

| Mass Spectrometry (MS) | ESI(+): Expected [M+H]⁺ peak at m/z ≈ 185.0. A characteristic isotopic pattern with a ratio of approximately 3:1 for the [M+H]⁺ and [M+H+2]⁺ peaks, confirming the presence of one chlorine atom. |

| ¹H NMR | Signals corresponding to the protons on the pteridine core. Expected peaks include singlets or coupled signals for the C7-H and aromatic protons, as well as broad singlets for the N-H protons of the amide and dihydropyrazine ring. |

| ¹³C NMR | Resonances for all six carbon atoms. The C2 carbon directly attached to the chlorine atom would appear at a characteristic downfield shift (approx. 150-160 ppm). The C6 carbonyl carbon would be observed further downfield (approx. 160-170 ppm). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (approx. 3200-3400 cm⁻¹), C=O (amide) stretching (approx. 1650-1690 cm⁻¹), and C=N/C=C stretching in the aromatic region (approx. 1500-1600 cm⁻¹). |

Significance in Drug Discovery

The utility of this compound is best understood in the context of modern drug discovery campaigns, where it serves as a foundational element for building molecular diversity and targeting specific disease pathways.

Scaffold for Inhibitor Synthesis

Pteridine derivatives are known to inhibit a wide range of enzymes crucial for disease progression.[2][4] For instance, substituted pteridines have been identified as potent inhibitors of Hsp90 (Heat Shock Protein 90), a chaperone protein that is a key target in oncology.[9] The synthesis of such inhibitors often involves modifying the core pteridine structure, for which the 2-chloro intermediate is an ideal starting point. By reacting it with a library of amines, alcohols, or boronic acids, researchers can rapidly generate hundreds or thousands of unique compounds for screening against biological targets.

Role in Targeting Folate Metabolism

One of the most validated applications of the pteridine scaffold is the inhibition of dihydrofolate reductase (DHFR).[1][3] This enzyme is essential for the synthesis of nucleotides, the building blocks of DNA, making it a prime target for anticancer and antimicrobial agents.[3] A hypothetical drug discovery workflow could involve using this compound to create novel DHFR inhibitors.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[7] Avoid breathing dust, fumes, or vapors.[6]

-

Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place.[6] The recommended storage temperature is often room temperature or refrigerated (2-8°C).[]

-

In case of contact:

Consult the full Safety Data Sheet (SDS) from the supplier before use.[7]

Conclusion

This compound is a strategically important, yet often overlooked, molecule in the field of medicinal chemistry. While not a therapeutic agent itself, its value as a versatile synthetic intermediate is immense. The reactivity of its 2-chloro group provides a reliable and flexible entry point for the synthesis of diverse pteridine libraries, enabling the exploration of structure-activity relationships and the development of novel inhibitors for critical biological targets. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of this compound is essential for leveraging the full potential of the pteridine scaffold in the pursuit of new medicines.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijrpr.com [ijrpr.com]

- 6. This compound 95% | CAS: 875231-98-4 | AChemBlock [achemblock.com]

- 7. echemi.com [echemi.com]

- 8. 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 9. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-7,8-dihydropteridin-6(5H)-one

Abstract

This guide provides a comprehensive technical overview of 2-Chloro-7,8-dihydropteridin-6(5H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pteridinone core is a privileged scaffold, appearing in numerous biologically active molecules. This document details the molecular structure, physicochemical properties, and synthesis of the title compound. Furthermore, it explores the broader context of pteridinone derivatives as potent kinase inhibitors, discussing their mechanism of action and relevance in oncology and immunology. Protocols for synthesis and biological evaluation are presented to provide researchers with actionable insights for leveraging this molecular framework in drug discovery programs.

Introduction: The Pteridinone Scaffold in Drug Discovery

The pteridinone ring system, a bicyclic heteroaromatic structure, is a cornerstone in the development of targeted therapeutics. Its unique arrangement of nitrogen atoms allows for a multitude of hydrogen bonding interactions, making it an ideal scaffold for engaging the active sites of various enzymes, particularly kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.

Derivatives of the pteridinone core have been successfully developed as inhibitors for a range of critical kinase targets. For instance, various pteridinone derivatives have been investigated as potent inhibitors of Polo-like kinase 1 (PLK1), Bruton's tyrosine kinase (BTK), and the heat-shock protein 90 (Hsp90).[1][2][3][4] The development of molecules that can simultaneously inhibit multiple targets, such as dual PLK1 and BRD4 inhibitors, represents a promising strategy to overcome drug resistance and improve therapeutic outcomes.[5][6] this compound serves as a key intermediate and a foundational structure for the synthesis of these complex and highly functionalized therapeutic agents. Its strategic chlorination at the 2-position provides a reactive handle for introducing diverse substituents to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Molecular Structure and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.

Structural Characterization

-

IUPAC Name: this compound

-

CAS Number: 875231-98-4[7]

-

Molecular Formula: C₆H₅ClN₄O[7]

-

Molecular Weight: 184.59 g/mol [7]

-

SMILES: O=C1CNC2=NC(Cl)=NC=C2N1[7]

The molecule consists of a dihydropyrimidine ring fused to a pyrazine ring, forming the pteridinone core. The chlorine atom at the C2 position is a key feature, offering a site for nucleophilic substitution. The dihydropyrazine ring contains a carbonyl group at C6 and two saturated carbons at C7 and C8.

Physicochemical Data

The following table summarizes key computed and experimental physicochemical properties. These parameters are crucial for predicting the compound's behavior in various solvent systems and its potential for oral bioavailability, as estimated by Lipinski's Rule of Five.

| Property | Value | Source |

| Molecular Weight | 184.59 g/mol | Advanced ChemBlocks[7] |

| XLogP3 | -0.5 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Topological Polar Surface Area | 73.9 Ų | PubChem |

| Boiling Point (Predicted) | 482.0±40.0 °C at 760 mmHg | BOC Sciences[] |

| Density (Predicted) | 1.436±0.06 g/cm³ | BOC Sciences[] |

Note: Some properties are computationally predicted and should be confirmed experimentally.

The properties of this compound are consistent with those of a lead-like molecule, making it an excellent starting point for fragment-based drug discovery and library synthesis.

Synthesis and Reactivity

The synthesis of this compound and its analogs is a critical aspect of its utility. The chloro-substituent provides a versatile anchor for further chemical modifications.

General Synthetic Strategy

The construction of the pteridinone scaffold typically involves the condensation of a substituted pyrimidine with an α-amino acid derivative. A common approach utilizes a dichloronitropyrimidine as a versatile building block.[4] The reactivity of the chlorine atoms allows for sequential nucleophilic substitutions, followed by reduction of the nitro group and subsequent cyclization to form the dihydropteridinone ring.

The following workflow illustrates a generalized solid-phase synthesis approach, which is highly amenable to library generation for SAR studies.[4]

Caption: Generalized solid-phase workflow for pteridinone synthesis.

Detailed Experimental Protocol: Synthesis of a Pteridinone Analog

This protocol is adapted from methodologies used for synthesizing pteridinone libraries and illustrates the key chemical transformations.[4]

Objective: To synthesize a dihydropteridinone derivative via reductive cyclization.

Materials:

-

Resin-bound nitro-pyrimidine precursor

-

Zinc dust (powdered)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Filtration apparatus

-

Rotary evaporator

-

Column chromatography setup (Silica gel)

Procedure:

-

Preparation: The resin-bound nitro-pyrimidine precursor (prepared via multi-step synthesis on solid support) is swelled in a suitable solvent like DCM.

-

Reaction Setup: The swelled resin is suspended in glacial acetic acid.

-

Reduction and Cyclization: Powdered zinc (an excess of ~10-20 equivalents) is added portion-wise to the stirred suspension. The reaction is exothermic and should be monitored. The mixture is stirred at room temperature for 1-3 hours. Reaction progress can be monitored by LC-MS analysis of a small cleaved sample.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the zinc dust and the resin. The filtrate is collected.

-

Purification: The acetic acid is removed under reduced pressure using a rotary evaporator. The resulting residue is redissolved in a DCM/MeOH mixture and purified by silica gel column chromatography to yield the final dihydropteridinone product.

Self-Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application in Kinase Inhibitor Development

The 2-chloro-dihydropteridinone scaffold is a valuable starting point for developing potent and selective kinase inhibitors. The chlorine at the C2 position acts as a "warhead" for further chemical elaboration, enabling the exploration of deep pockets within the kinase active site.

Mechanism of Action: Targeting Kinase Pathways

Pteridinone derivatives have been shown to inhibit kinases involved in cell proliferation and survival pathways.[1][2] For example, their inhibitory activity against Polo-like kinase 1 (PLK1) leads to cell cycle arrest and apoptosis in cancer cells.[2][6] Similarly, inhibition of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, is a validated strategy for treating B-cell malignancies and autoimmune diseases.[1]

The general mechanism involves the pteridinone core forming key hydrogen bonds with the hinge region of the kinase domain, while substituents introduced at positions like C2 can extend into other pockets to enhance potency and selectivity.

Caption: Pteridinone inhibitors block kinase activity and downstream signaling.

Case Study: Development of BTK Inhibitors

A study published in the Journal of Medicinal Chemistry detailed the discovery of pteridine-7(8H)-one derivatives as potent and selective covalent BTK inhibitors.[1] The research started from an existing EGFR inhibitor and, through systematic structural modifications of the pteridinone scaffold, optimized the molecule to achieve high potency for BTK (IC₅₀ = 4.0 nM) and excellent selectivity over other kinases like ITK and EGFR.[1] The lead compound, 24a , demonstrated significant tumor growth inhibition in xenograft models, highlighting the therapeutic potential of this chemical class.[1] This work exemplifies how the pteridinone core can be strategically modified to achieve highly potent and selective inhibitors for desired therapeutic targets.

Conclusion and Future Directions

This compound is more than a simple chemical intermediate; it is a gateway to a rich chemical space of potent and selective kinase inhibitors. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. The proven success of the pteridinone scaffold in targeting key kinases like BTK and PLK1 underscores its importance in modern drug discovery.[1][2]

Future research will likely focus on developing novel derivatives with improved pharmacokinetic profiles, exploring new kinase targets, and creating dual- or multi-target inhibitors to address complex diseases and combat drug resistance. The continued exploration of the structure-activity relationships around this privileged scaffold promises to yield the next generation of targeted therapies.

References

- 1. Discovery of Pteridine-7(8 H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a hydrazone moiety as potent PLK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. This compound 95% | CAS: 875231-98-4 | AChemBlock [achemblock.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-7,8-dihydropteridin-6(5H)-one

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 2-Chloro-7,8-dihydropteridin-6(5H)-one. This pteridinone derivative is a valuable scaffold in medicinal chemistry and drug discovery, necessitating a reliable and well-understood synthetic route. This document delves into the strategic considerations behind the chosen pathway, the mechanistic underpinnings of each transformation, and detailed experimental protocols. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 2,4-diamino-6-chloropyrimidine, followed by a cyclocondensation to construct the target dihydropteridinone ring system. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Strategic Overview

The pteridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This compound, in particular, serves as a crucial building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The presence of a chlorine atom at the 2-position provides a handle for further functionalization via nucleophilic substitution or cross-coupling reactions, making it an attractive target for synthetic chemists.

The synthetic strategy detailed herein is a convergent approach, focusing on the construction of the dihydropteridinone ring from a readily accessible pyrimidine precursor. This pathway is favored for its efficiency and the commercial availability of the initial starting materials. The overall synthesis is divided into two key stages:

-

Stage 1: Synthesis of 2,4-Diamino-6-chloropyrimidine. This stage involves the chlorination of the readily available 2,4-diamino-6-hydroxypyrimidine.

-

Stage 2: Cyclocondensation to form this compound. This crucial step involves the reaction of the diaminopyrimidine intermediate with a suitable C2 synthon to construct the fused pyrazinone ring.

This guide will provide a detailed examination of each stage, including the rationale for the selection of reagents and conditions.

Synthesis Pathway and Mechanism

Stage 1: Synthesis of 2,4-Diamino-6-chloropyrimidine

The initial step in the synthesis is the conversion of 2,4-diamino-6-hydroxypyrimidine to its chlorinated analogue. The hydroxyl group at the 6-position is a poor leaving group and must be activated for substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, as it is a powerful chlorinating and dehydrating agent.

Reaction Scheme:

The Pteridinone Scaffold: A Privileged Core for Modulating Cellular Signaling

An In-depth Technical Guide on the Biological Activity of 2-Chloro-7,8-dihydropteridin-6(5H)-one and its Analogs

Introduction: The Pteridinone Scaffold as a Versatile Pharmacophore

The pteridine ring system, a bicyclic heterocycle composed of fused pyrimidine and pyrazine rings, is a cornerstone of numerous biologically vital molecules, including folic acid and biopterin.[1] Its synthetic derivatives, particularly the pteridinones, have garnered significant attention in medicinal chemistry as "privileged scaffolds." This designation stems from their ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Researchers have successfully developed pteridinone derivatives as potent inhibitors of various enzymes, demonstrating their potential in therapeutic areas such as oncology and inflammation.[3][4][5][6] This guide will delve into the known biological activities of the pteridinone class of molecules, with a specific focus on elucidating the potential of this compound as a lead compound for drug discovery.

Synthesis and Physicochemical Properties of this compound

The synthesis of pteridinone scaffolds is adaptable, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).[2] While specific synthetic routes for this compound are not extensively detailed in publicly available literature, general methods for creating substituted pteridinones can be employed. The physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H5ClN4O | |

| Molecular Weight | 184.59 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 875231-98-4 |

A Survey of the Biological Activities of Pteridinone Derivatives

The pteridinone core has proven to be a fertile ground for the discovery of potent and selective inhibitors of key cellular enzymes, particularly protein kinases.

Kinase Inhibition: A Prominent Therapeutic Target

Protein kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pteridinone derivatives have emerged as a significant class of kinase inhibitors.

-

Polo-like Kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4) Inhibition: Several studies have highlighted the potential of pteridinone derivatives as dual inhibitors of PLK1 and BRD4.[3][4] For instance, compound B2, a pteridinone derivative with a sulfonyl moiety, demonstrated potent inhibition of both PLK1 and BRD4 with IC50 values of 6.3 nM and 179 nM, respectively.[4] This dual inhibition leads to significant antiproliferative effects in cancer cell lines.[3][4] Another series of pteridinone derivatives bearing a hydrazone moiety also exhibited potent PLK1 inhibition.[7]

-

Bruton's Tyrosine Kinase (BTK) Inhibition: A series of pteridine-7(8H)-one derivatives have been identified as potent and selective covalent inhibitors of BTK.[5] Compound 24a from this series displayed a remarkable IC50 of 4.0 nM for BTK and exhibited high selectivity over other kinases like ITK and EGFR.[5]

-

p90 Ribosomal S6 Protein Kinase (RSK) Inhibition: Substituted pteridinones have been investigated as inhibitors of RSK2, a kinase involved in cell proliferation and transformation.[6] These studies provide a platform for developing novel RSK2 inhibitors for cancer therapy.[6]

The inhibitory activities of selected pteridinone derivatives against various kinases are summarized in the table below.

| Compound | Target Kinase(s) | IC50 | Cell Line(s) | Reference |

| B2 | PLK1 | 6.3 nM | HCT116, PC3, BT474 | [4] |

| BRD4 | 179 nM | [4] | ||

| L19 | PLK1 | 75.1% inhibition | A549, HCT116, PC-3 | [7] |

| 24a | BTK | 4.0 nM | U-937 | [5] |

Antiproliferative and Pro-Apoptotic Activity

The inhibition of key cellular kinases by pteridinone derivatives translates into potent anticancer activity. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the colon (HCT116), prostate (PC3), and breast (BT474).[4] The antiproliferative effects are often mediated by the induction of apoptosis, as evidenced by a decrease in mitochondrial membrane potential and the cleavage of caspases.[4][8] Furthermore, some derivatives have been observed to cause cell cycle arrest, for example, at the G2 phase.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel pteridinone derivatives as potent dual inhibitors of PLK1 and BRD4 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of Pteridine-7(8 H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted pteridinones as p90 ribosomal S6 protein kinase (RSK) inhibitors: A structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a hydrazone moiety as potent PLK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and preliminary antiproliferative activity of new pteridin-7(8H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Chloro-7,8-dihydropteridin-6(5H)-one: A Technical Guide for Drug Development Professionals

Foreword: Embracing the Known and Charting the Unknown in Pharmaceutical Research

In the realm of drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This guide focuses on 2-Chloro-7,8-dihydropteridin-6(5H)-one, a heterocyclic compound of interest in medicinal chemistry. A thorough investigation of existing literature reveals a conspicuous absence of quantitative solubility data for this specific molecule in organic solvents. This reality, while presenting a challenge, offers a unique opportunity to underscore the importance of predictive modeling and robust experimental design. This document, therefore, serves a dual purpose: to provide a scientifically-grounded estimation of the solubility profile of this compound based on analog data and theoretical principles, and to equip researchers with the requisite knowledge and protocols to determine its solubility empirically.

The Physicochemical Profile of this compound: A Structural Overview

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. This compound is a pteridinone derivative characterized by a fused pyrimidine and pyrazine ring system. Key structural features that are expected to influence its solubility include:

-

The Dihydropteridinone Core: This heterocyclic system possesses multiple nitrogen atoms and a carbonyl group, which can act as hydrogen bond acceptors. The presence of N-H protons allows for hydrogen bond donation. This inherent polarity suggests a degree of solubility in polar solvents.

-

The Chloro Substituent: The introduction of a chlorine atom at the 2-position increases the molecule's lipophilicity and molecular weight. This modification can modulate the compound's solubility, often decreasing it in polar solvents while potentially increasing it in less polar organic solvents.

-

Crystalline Structure: For solid compounds, the strength of the crystal lattice, dictated by intermolecular forces in the solid state, must be overcome by solvent-solute interactions for dissolution to occur. A high lattice energy can result in poor solubility, even in solvents that are chemically compatible with the solute.

Estimated Solubility Profile: Insights from Structural Analogs

In the absence of direct experimental data, the solubility behavior of structurally similar compounds can offer valuable qualitative insights. Research on novel pterin derivatives has indicated that, in contrast to the often poor solubility of the parent pterin scaffold, certain modifications can lead to broad solubility in a range of organic solvents, with the exception of highly non-polar solvents like hexane. This suggests that the dihydropteridinone core of our target molecule may not be an insurmountable barrier to dissolution in common organic solvents.

Based on these observations and general principles of solubility, a qualitative estimation of the solubility of this compound in various organic solvents is presented in Table 1. It is crucial to interpret this table as a set of educated hypotheses that must be validated by empirical data.

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Estimated Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Likely Soluble to Very Soluble | These solvents are strong hydrogen bond acceptors and have high dielectric constants, which should effectively solvate the polar pteridinone core. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Soluble | The ability of these solvents to both donate and accept hydrogen bonds should facilitate interaction with the solute. However, the chloro-substituent may limit high solubility. |

| Non-Polar Aprotic | Toluene, Dichloromethane (DCM) | Sparingly Soluble to Insoluble | While DCM has some polarity, the overall non-polar character of these solvents is unlikely to overcome the crystal lattice energy of the polar solute. |

| Non-Polar | Hexane, Heptane | Likely Insoluble | The significant mismatch in polarity between the solute and these solvents makes dissolution highly unfavorable. |

A Pathway to Quantitative Understanding: Predictive Solubility Models

The field of computational chemistry offers powerful tools for predicting the solubility of molecules, providing a valuable starting point for experimental work. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are at the forefront of these predictive methods.[1][2]

These models leverage a molecule's structural descriptors to predict its physicochemical properties, including solubility. The general workflow for utilizing such models is depicted in the diagram below.

References

The Pteridinone Scaffold: A Versatile Platform for Kinase Inhibitor Design Utilizing the Key Intermediate 2-Chloro-7,8-dihydropteridin-6(5H)-one

Abstract

The pteridinone core is a recognized "privileged scaffold" in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This guide delves into the mechanistic intricacies of pteridinone-based inhibitors, with a particular focus on their role as modulators of key enzymatic targets in oncology and immunology. We will explore various classes of pteridinone derivatives, elucidating their mechanisms of action through detailed case studies on Polo-like Kinase 1 (PLK1), Bruton's Tyrosine Kinase (BTK), and Heat Shock Protein 90 (Hsp90) inhibition. Furthermore, this document will serve as a practical resource for researchers by providing a comprehensive overview of the synthetic strategies used to generate diverse pteridinone libraries, highlighting the pivotal role of the versatile building block, 2-Chloro-7,8-dihydropteridin-6(5H)-one. Detailed, field-proven experimental protocols for the biochemical and cellular characterization of these compounds are also presented to ensure scientific rigor and reproducibility.

The Pteridinone Core: A Privileged Scaffold in Drug Discovery

The pteridinone heterocyclic system, a bicyclic aromatic structure, has garnered substantial interest in drug discovery due to its inherent drug-like properties. Its rigid framework, coupled with multiple sites for substitution, allows for the precise three-dimensional arrangement of pharmacophoric features. This structural versatility enables high-affinity interactions with the active sites of a wide range of biological targets, particularly the ATP-binding pocket of kinases. The nitrogen-rich core provides a constellation of hydrogen bond donors and acceptors, facilitating strong and specific binding to enzyme targets.

The strategic functionalization of the pteridinone scaffold has led to the discovery of potent and selective inhibitors for a variety of enzyme families. This guide will focus on the mechanism of action of pteridinone derivatives targeting kinases and other key proteins in cellular signaling pathways.

Mechanisms of Action: Case Studies of Pteridinone-Based Inhibitors

The therapeutic potential of the pteridinone scaffold is best illustrated through the examination of specific examples of its derivatives and their well-characterized mechanisms of action.

Case Study: Pteridinone Derivatives as Polo-like Kinase 1 (PLK1) Inhibitors

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis. Its overexpression is a common feature in many human cancers, making it an attractive target for anticancer drug development. Several studies have reported the development of pteridinone-based PLK1 inhibitors.[1]

These inhibitors typically function as ATP-competitive inhibitors, binding to the active site of PLK1 and preventing the phosphorylation of its downstream substrates. This inhibition of PLK1 activity leads to a cascade of cellular events, including:

-

Cell Cycle Arrest: Inhibition of PLK1 disrupts the formation of the mitotic spindle and proper chromosome segregation, leading to an arrest of the cell cycle in the G2/M phase.[2]

-

Induction of Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of cancer cells.[1]

-

Inhibition of Tumor Cell Proliferation and Migration: By halting cell division and inducing apoptosis, these compounds effectively inhibit the growth and spread of tumors.[1]

One study highlighted a series of pteridinone derivatives possessing a hydrazone moiety that demonstrated potent PLK1 inhibition. The lead compound, L19, exhibited significant antiproliferative effects and induced apoptosis in cancer cell lines.[1] Another promising derivative, B2, featuring a sulfonyl moiety, was identified as a potent dual inhibitor of PLK1 and BRD4, showcasing the potential for multi-targeted therapy with this scaffold.[2]

Case Study: Pteridinone Derivatives as Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor signaling pathway. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. Pteridine-7(8H)-one derivatives have been successfully developed as potent and selective covalent inhibitors of BTK.[3]

The mechanism of these inhibitors involves the formation of a covalent bond with a specific cysteine residue (Cys481) in the active site of BTK. This irreversible binding permanently inactivates the enzyme, leading to the blockade of downstream signaling pathways that are essential for B-cell proliferation and survival. The high selectivity of these compounds for BTK over other kinases, such as ITK and EGFR, is a key advantage, potentially reducing off-target side effects.[3] A lead compound, 24a, demonstrated excellent BTK inhibition and significant tumor growth inhibition in a xenograft model.[3]

Case Study: Pteridinone Derivatives as Hsp90 Inhibitors

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is responsible for the proper folding and stability of a wide range of "client" proteins, many of which are oncoproteins critical for cancer cell survival and proliferation. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive strategy for cancer therapy.

A series of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones have been identified as potent and selective inhibitors of Hsp90.[4] These compounds bind to the N-terminal ATP-binding pocket of Hsp90, competing with ATP and inhibiting its chaperone function. This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, such as Her2, resulting in the suppression of tumor cell growth.[4] The high selectivity of these pteridinone derivatives for Hsp90 over a panel of other kinases underscores the tunability of this scaffold for specific targets.[4]

Synthetic Strategies: The Central Role of this compound

The diverse biological activities of pteridinone derivatives are a direct result of the ability to systematically modify the core structure. A key intermediate in the synthesis of many of these potent inhibitors is This compound . The chlorine atom at the 2-position of the pteridinone ring is a versatile synthetic handle, allowing for the introduction of a wide array of functional groups through nucleophilic aromatic substitution (SNAr) reactions. This enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Below is a generalized synthetic workflow illustrating the utility of this key intermediate.

Caption: Synthetic workflow for generating a diverse pteridinone library.

General Protocol for Nucleophilic Aromatic Substitution

The following is a representative protocol for the diversification of the 2-chloro-pteridinone core.

Materials:

-

This compound

-

Desired nucleophile (e.g., a primary or secondary amine)

-

Aprotic polar solvent (e.g., DMF, DMSO, or NMP)

-

Base (e.g., DIPEA or K2CO3)

-

Reaction vessel with a magnetic stirrer and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of this compound (1 equivalent) in the chosen solvent, add the desired nucleophile (1.1-1.5 equivalents) and the base (2-3 equivalents).

-

Heat the reaction mixture to 80-120 °C under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired pteridinone derivative.

Experimental Protocols for Inhibitor Characterization

The following protocols provide a framework for the biochemical and cellular characterization of novel pteridinone-based inhibitors.

Biochemical Assay: Kinase Inhibition using TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive method for measuring kinase activity in a high-throughput format.

Caption: Experimental workflow for a TR-FRET based kinase inhibition assay.

Procedure:

-

Reagent Preparation: Prepare solutions of the kinase, biotinylated peptide substrate, ATP, and the pteridinone inhibitor in the appropriate assay buffer.

-

Inhibitor Dispensing: Serially dilute the inhibitor and dispense into a 384-well assay plate.

-

Kinase/Substrate Addition: Add a mixture of the kinase and substrate to each well.

-

Pre-incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Add ATP to each well to start the kinase reaction.

-

Kinase Reaction: Incubate the plate at room temperature for the desired reaction time.

-

Detection: Stop the reaction by adding a detection solution containing a Europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-allophycocyanin (SA-APC) conjugate (acceptor).

-

Final Incubation: Incubate the plate to allow for the binding of the detection reagents.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.

Cell-Based Assay: Cell Viability using MTT

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pteridinone inhibitor and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the inhibitor concentration versus viability to determine the GI50 (concentration for 50% growth inhibition).

Data Summary

The following table summarizes the reported inhibitory activities of representative pteridinone derivatives from the literature.

| Compound ID | Target(s) | IC50/GI50 | Cell Line(s) | Reference |

| B2 | PLK1, BRD4 | PLK1: 6.3 nM, BRD4: 179 nM | HCT116, PC3, BT474 | [2] |

| L19 | PLK1 | 75.1% inhibition | A549, HCT116, PC-3 | [1] |

| 24a | BTK | 4.0 nM | U-937 | [3] |

| Series Lead | Hsp90 | Nanomolar potency | Panel of human tumor cell lines | [4] |

Conclusion

The pteridinone scaffold has proven to be a highly fruitful starting point for the design of potent and selective inhibitors of various therapeutically relevant enzymes. The case studies presented herein on PLK1, BTK, and Hsp90 inhibitors demonstrate the versatility of this core structure in targeting diverse active sites. The synthetic accessibility of a wide range of pteridinone derivatives, facilitated by key intermediates such as this compound, ensures that this scaffold will continue to be a valuable tool in the hands of medicinal chemists. The experimental protocols provided in this guide offer a solid foundation for researchers to characterize the biological activities of their novel pteridinone-based compounds, thereby accelerating the discovery of new and effective therapeutics.

References

- 1. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a hydrazone moiety as potent PLK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of Pteridine-7(8 H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of dihydropteridinone compounds

Investigating Pteridinone Compounds

I'm currently focused on a deep dive into dihydropteridinone compounds. My initial exploration is underway, with a broad search encompassing chemical structures, key properties, and common applications. I'm also now running more specific searches, drilling down on related compounds.

Refining Research Scope

I'm now expanding my research to include targeted searches like "dihydropteridinone synthesis" and "pharmacology." I'm simultaneously pinpointing frequent therapeutic targets to understand their role. This will inform my outline: introduction, synthesis, mechanism of action, therapeutic applications (focusing on disease/targets), clinical status, and future outlook. I'll also collect quantitative data and conceptualize diagrams for clarity.

Structuring My Approach

I've just broadened my search by integrating "clinical trials" into my inquiries. Simultaneously, I'm identifying and analyzing frequent therapeutic targets. With this data, I'll structure my guide logically, starting with an introduction and ending with future prospects. Quantitative data and experimental protocols will be collected, with diagrams drafted for visual clarity.

Gathering Literature Details

I've made great strides in the literature search on dihydropteridinone compounds. Found solid groundwork, with details on synthesis, and how it acts as a kinase inhibitor, especially regarding VRK1 and CK1δ. This lays the foundation for a robust literature review.

Analyzing Inhibitor Potency

I'm now diving deeper into the specifics. I've uncovered some quantitative data - IC50 and Ki values - which will strengthen my analysis of dihydropteridinone compound potency. This will allow for a more precise comparison of efficacy across different targets. Now I'm shifting focus toward SAR to fully comprehend the structural features that influence activity.

Deepening the Analysis

I'm expanding my scope to cover several key areas. I need a more detailed synthesis protocol for these compounds, and a structured list of all their therapeutic targets, including mechanisms. SAR information needs a dedicated review, and I'm actively searching for more data on clinical trials and drug candidates. Consolidation of existing potency data into a table is also a priority. I aim to create a comprehensive and authoritative technical guide.

Discovering VR's Details

I'm now diving deep into the recent findings. The synthesis, SAR, and kinase inhibition profiles of dihydropteridinones are becoming clearer. A detailed route for VR synthesis has been uncovered, providing a valuable next step.

Consolidating Data Gaps

I'm now focusing on filling the remaining holes. I've found more on SAR for both kinase inhibitors and CRF-1 antagonists, and now the kinase inhibition MoA is clearer. While the search for clinical trials has been sparse, I am working on building a more consolidated view of therapeutic targets and pathways. I'm also gathering quantitative data, like IC50 and Ki values, to make a data table.

Expanding VR Knowledge Base

I'm making progress in consolidating the details. The second round of searches has uncovered further details on dihydropteridinones, including synthesis, SAR, and kinase inhibition. The kinase inhibitor MoA is now clearer, and I've found more on SAR for both kinase inhibitors and CRF-1 antagonists. However, I still need a detailed experimental protocol and specifics on antiviral activity. I'm also preparing to focus the search for clinical trials and am starting to extract quantitative data.

Synthesizing kinase inhibitors

I've assembled a wealth of data after three search iterations, solidifying my grasp of dihydropteridinone compound synthesis, specifically as potential kinase inhibitors. A useful schematic has also been located.

Analyzing Structural Relationships

My data now includes structure-activity relationships, which I'm analyzing for kinase targets like VRK1 and PLK1, and CRF-1 receptors. The ATP-competitive inhibition mechanism is clear, and I've noted antiviral activity against Porcine Deltacoronavirus. However, I still need a detailed experimental protocol for representative dihydropteridinone synthesis and diagrams for signaling pathways to complete the guide. I'll make a final search attempt for clinical trials.

Completing Technical Requirements

I'm aiming to enhance my understanding of dihydropteridinone compounds' synthesis, specifically for the synthesis of kinase inhibitors. I've found a good understanding of the structure-activity relationship for various targets, which will allow me to create a detailed technical guide. However, an in-depth step-by-step experimental protocol for a representative dihydropteridinone synthesis is still missing, along with diagrams for signaling pathways. The search for clinical trials has not yielded much success so far. I will organize my quantitative data into a comprehensive table to better meet the user's needs.

Synthesizing Knowledge Base

I've amassed a significant dataset concerning dihydropteridinone compounds. My focus recently has been on their detailed structural activity relationships. I have also been exploring their impact as both kinase inhibitors and CRF-1 receptor antagonists, along with their synthesis methods. It's a broad, rich field!

Finalizing the Analysis

I'm now fully immersed in the synthesis phase, striving to create a comprehensive technical guide. The data concerning IC50/Ki values is nearing completion, and the signaling pathways for VRK1, PLK1, and CRF-1 receptors are well-defined. I've pinpointed specific aspects needing further refinement, such as the experimental protocol for the synthesis and deeper insights into the antiviral mechanism, and I'm diligently working to resolve these gaps to deliver a high-quality finished product.

Composing the Technical Guide

I've assembled a comprehensive overview of dihydropteridinone compounds, incorporating data on synthesis, mechanisms, SAR, and clinical relevance. I'm focusing now on constructing the signaling diagrams and compiling the quantitative data table. Although I have a synthetic scheme, the detailed experimental protocol needs further refinement for the technical guide. The antiviral mechanism also requires more in-depth explanation. I'm diligently working to finalize all components now.

Spectroscopic Characterization of 2-Chloro-7,8-dihydropteridin-6(5H)-one: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Chloro-7,8-dihydropteridin-6(5H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide combines theoretical predictions with established analytical methodologies to provide a robust framework for the identification and characterization of this molecule.

Introduction: The Significance of Pteridinone Scaffolds

Pteridinone derivatives are a class of heterocyclic compounds that form the core structure of several biologically important molecules, including folic acid and biopterin. Their diverse pharmacological activities have led to their investigation as potential therapeutic agents for a range of diseases. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity in drug discovery and development pipelines. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure and confirming the identity of synthesized pteridinone analogs like this compound.

Molecular Structure and Predicted Spectroscopic Data

This compound possesses a dihydropteridinone core with a chlorine substituent at the 2-position. The structural features of this compound, including the pyrimidine and pyrazine rings, amide functionality, and various protons and carbons, give rise to a unique spectroscopic fingerprint.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value/Characteristic |

| ¹H NMR | Chemical Shift (δ) | Aromatic CH, Amide NH, Aliphatic CH₂ |

| Multiplicity | Singlets, Triplets, etc. | |

| Coupling Constants (J) | Hz | |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl C, Aromatic C, Aliphatic C |

| IR Spectroscopy | Wavenumber (cm⁻¹) | N-H stretch, C=O stretch, C=N stretch, C-Cl stretch |

| Mass Spectrometry | m/z | [M]+, [M+H]+, Characteristic Fragments |

In-depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

The proton NMR spectrum is expected to show distinct signals corresponding to the protons in different chemical environments. The aromatic proton on the pyrazine ring is anticipated to appear in the downfield region. The protons of the methylene groups in the dihydropyrazine ring will likely exhibit signals in the aliphatic region, potentially as triplets if coupled to adjacent protons. The amide protons (NH) are also expected and may show broadening due to exchange.

The carbon NMR spectrum will provide information about all the carbon atoms in the molecule. The carbonyl carbon of the amide group will be the most downfield signal. The carbons of the aromatic and heteroaromatic rings will resonate in the aromatic region, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The aliphatic carbons of the dihydropyrazine ring will appear in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group is predicted. The N-H stretching vibrations of the amide and amine groups will likely appear as broad bands. The C=N stretching of the pyrazine and pyrimidine rings, as well as the C-Cl stretching, will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (184.59 g/mol ) is expected.[1] The isotopic pattern of the molecular ion peak, showing a characteristic M+2 peak with approximately one-third the intensity of the M peak, will be a clear indicator of the presence of a chlorine atom. Common fragmentation pathways for pteridinone structures may involve the loss of small molecules like CO or HCN, leading to characteristic fragment ions.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound. These protocols are based on established techniques for the analysis of heterocyclic compounds.[2][3][4]

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Data Acquisition

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Processing: Perform background correction and analyze the positions and intensities of the absorption bands.

Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Acquire the mass spectrum using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, IR, and MS, is essential for its unambiguous identification and characterization. This guide provides a foundational understanding of the expected spectral data and robust experimental protocols for their acquisition. By adhering to these methodologies, researchers can ensure the scientific integrity of their findings and accelerate the progress of drug discovery and development projects involving this and related pteridinone scaffolds.

References

Methodological & Application

The Strategic Deployment of 2-Chloro-7,8-dihydropteridin-6(5H)-one in Modern Drug Discovery: A Guide for Researchers

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore diverse chemical scaffolds capable of yielding potent and selective modulators of biological targets. Among these, the pteridinone core has emerged as a "privileged scaffold," demonstrating remarkable versatility in targeting a range of enzymes and receptors implicated in various pathologies, from cancer to viral infections.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of a key starting material, 2-Chloro-7,8-dihydropteridin-6(5H)-one , in the discovery and development of next-generation therapeutics.

The Pteridinone Scaffold: A Foundation for Therapeutic Innovation

The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is a cornerstone of various biologically active molecules. Its structural resemblance to endogenous folates has historically positioned it as a prime candidate for targeting enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR).[1] However, recent research has unveiled a much broader therapeutic potential for pteridinone derivatives, with successful applications in the development of inhibitors for crucial drug targets, including:

-

Kinases: Bruton's tyrosine kinase (BTK) and Polo-like kinase 1 (PLK1) are key regulators of cell signaling and proliferation, and their dysregulation is a hallmark of many cancers. Pteridinone-based inhibitors have shown significant promise in targeting these kinases.

-

Dual-Inhibitors: The complexity of diseases like cancer often necessitates targeting multiple pathways simultaneously. Pteridinone derivatives have been engineered as dual inhibitors of targets such as PLK1 and Bromodomain-containing protein 4 (BRD4), offering a multi-pronged therapeutic approach.

-

Heat Shock Proteins (Hsp90): As a molecular chaperone, Hsp90 is critical for the stability and function of numerous oncoproteins. Pteridinone analogs have been identified as potent Hsp90 inhibitors.

-

Toll-like Receptors (TLRs): TLR7, an endosomal receptor that recognizes single-stranded RNA, is a key player in the innate immune response. Pteridinone-based TLR7 agonists are being explored for the treatment of viral hepatitis and other infectious diseases.[2]

The subject of this guide, This compound , represents a strategic entry point into this rich chemical space. The presence of a reactive chloro group at the 2-position of the pteridinone core provides a versatile handle for synthetic elaboration, enabling the generation of diverse compound libraries for high-throughput screening and subsequent structure-activity relationship (SAR) studies.

Library Synthesis: Unleashing the Potential of the 2-Chloro-pteridinone Scaffold

The chloro-substituent at the 2-position of the pteridinone ring is amenable to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is analogous to that observed in other chloro-heterocycles like 2-chloropyridines and 2-chloropyrimidines, where the electron-withdrawing nature of the ring nitrogen atoms activates the carbon-chlorine bond towards nucleophilic attack.[3][4] This provides a straightforward and efficient method for introducing a wide array of chemical diversity into the pteridinone scaffold.

A general workflow for the synthesis of a diverse library of 2-substituted-7,8-dihydropteridin-6(5H)-one derivatives is depicted below:

Caption: Library synthesis workflow from this compound.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a general framework for the synthesis of a library of 2-substituted-7,8-dihydropteridin-6(5H)-one derivatives. Optimization of reaction conditions (solvent, temperature, base) may be necessary for specific nucleophiles.

Materials:

-

This compound

-

A diverse library of nucleophiles (e.g., primary and secondary amines, thiols, alkoxides)

-

Anhydrous solvent (e.g., DMF, DMSO, NMP)

-

Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA)

-

Reaction vials or multi-well plates

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vial containing this compound (1 equivalent), add the desired nucleophile (1.1-1.5 equivalents).

-

Add a suitable base (1.5-2.0 equivalents) and anhydrous solvent.

-

Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup to remove inorganic salts.

-

Purify the product by flash column chromatography, preparative HPLC, or crystallization.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

High-Throughput Screening: Identifying Bioactive Hits

Once a diverse library of 2-substituted pteridinone derivatives has been synthesized, the next critical step is to identify compounds with the desired biological activity through high-throughput screening (HTS). The choice of assay will depend on the therapeutic target of interest. Below are example protocols for two common target classes for pteridinone derivatives: kinases and TLR7.

Kinase Inhibition Assays

Protein kinases are a major class of drug targets, and numerous HTS assays have been developed to identify their inhibitors.[5][6][7] A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Objective: To identify inhibitors of a specific kinase from the synthesized pteridinone library.

Materials:

-

Recombinant kinase of interest

-

Kinase substrate (peptide or protein)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Synthesized pteridinone library (dissolved in DMSO)

-

Assay buffer (specific to the kinase)

-

384-well white, flat-bottom plates

-

Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

-

Compound Plating: Dispense 50 nL of each compound from the pteridinone library into the wells of a 384-well plate. Include appropriate controls (e.g., DMSO for 0% inhibition, a known inhibitor for 100% inhibition).

-

Kinase Reaction:

-

Prepare a kinase/substrate solution in the assay buffer.

-

Prepare an ATP solution in the assay buffer.

-

Add 5 µL of the kinase/substrate solution to each well.

-

Add 5 µL of the ATP solution to initiate the reaction.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound relative to the controls.

-

Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

-

Caption: Workflow for a high-throughput kinase inhibitor screen.

Cell-Based TLR7 Agonist Assays

For targets like TLR7, cell-based assays are essential to assess the functional activity of compounds in a more physiologically relevant context. A common approach is to use a reporter cell line that expresses TLR7 and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB promoter.[8]

Objective: To identify TLR7 agonists from the synthesized pteridinone library.

Materials:

-

HEK-Blue™ hTLR7 cells (or a similar reporter cell line)[8]

-

HEK-Blue™ Detection medium (InvivoGen)

-

Synthesized pteridinone library (dissolved in DMSO)

-

Known TLR7 agonist (e.g., R848) as a positive control

-

96-well or 384-well flat-bottom cell culture plates

-

Spectrophotometer or plate reader capable of measuring absorbance at 620-655 nm

Procedure:

-

Cell Seeding: Seed HEK-Blue™ hTLR7 cells into a multi-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Compound Addition: Add the test compounds from the pteridinone library at various concentrations to the cells. Include a vehicle control (DMSO) and a positive control.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

SEAP Detection:

-

Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.

-

Add the detection medium to a new plate.

-

Transfer a small volume of the cell culture supernatant from the compound-treated plate to the plate containing the detection medium.

-

Incubate at 37°C and monitor for a color change (purple/blue).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 620-655 nm at various time points.

-

Determine the EC₅₀ value for each active compound.

-

From Hit to Lead: The Path of Optimization

Identifying a "hit" in a high-throughput screen is just the beginning of a long and intricate journey. The subsequent "hit-to-lead" (H2L) and lead optimization phases are critical for transforming a promising initial finding into a viable drug candidate.[9][10] This process involves a multidisciplinary effort to enhance the potency, selectivity, and pharmacokinetic properties of the hit compound while minimizing off-target effects and toxicity.

Structure-Activity Relationship (SAR) Studies

The initial hits from the HTS campaign, along with a focused set of newly synthesized analogs, are subjected to rigorous SAR studies. This involves systematically modifying the chemical structure of the hit compound and evaluating the impact of these changes on its biological activity. For the 2-substituted pteridinone scaffold, key areas for modification include:

-

The 2-substituent: The nature of the group introduced via SNAr is a primary determinant of activity and selectivity. Exploration of different amines, thiols, and other nucleophiles can reveal crucial interactions with the target protein.

-

The dihydropyrazine ring: Modifications at the N5, N8, and C7 positions can influence the compound's conformation and interactions with the target.

-

The pteridinone core: While less frequently modified, subtle changes to the core structure can impact overall properties.

The data from these SAR studies are used to build a model of the key structural features required for potent and selective activity.[11][12][13][14][15][16]

Lead Optimization and ADMET Profiling

Once a lead compound with promising potency and selectivity is identified, the focus of optimization shifts to improving its drug-like properties. This includes evaluating its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Key considerations include:

-

Solubility: Poor aqueous solubility can limit bioavailability. Modifications to the lead structure can be made to enhance solubility without compromising activity.

-

Metabolic Stability: The compound should be stable enough in the body to reach its target and exert its therapeutic effect. In vitro and in vivo metabolic studies are conducted to identify potential metabolic liabilities.

-

Permeability: The ability of the compound to cross cell membranes is crucial for its efficacy.

-

Toxicity: Early assessment of potential toxicity is essential to avoid late-stage failures.

The lead optimization process is an iterative cycle of design, synthesis, and testing, with the ultimate goal of identifying a clinical candidate with the optimal balance of efficacy, safety, and pharmacokinetic properties.

Caption: The hit-to-lead optimization process in drug discovery.

Conclusion